molecular formula C22H21FN4O2 B4110502 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4110502
M. Wt: 392.4 g/mol
InChI Key: MIUQBDWTWMBCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole ring fused with a piperidine ring, a fluorophenyl group, and a pyrrolidinedione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions.

The fluorophenyl group is incorporated via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives. Finally, the pyrrolidinedione moiety is introduced through cyclization reactions involving appropriate dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications.

Scientific Research Applications

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within cells. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the piperidine and pyrrolidinedione moieties contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 1H-benzimidazole and its various substituted forms.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its substituted derivatives.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group, such as fluorobenzene and its derivatives.

    Pyrrolidinedione Compounds: Compounds containing the pyrrolidinedione moiety, such as succinimide and its derivatives.

Uniqueness

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione is unique due to its combination of these structural features, which confer specific biological activities and chemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-15-4-3-5-16(12-15)27-20(28)13-19(22(27)29)26-10-8-14(9-11-26)21-24-17-6-1-2-7-18(17)25-21/h1-7,12,14,19H,8-11,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUQBDWTWMBCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
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3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
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3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
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3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
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3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione

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